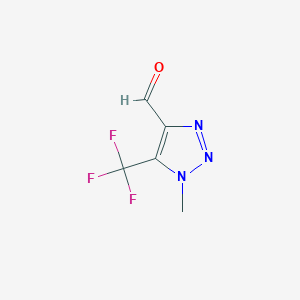

1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a carbaldehyde group attached to a triazole ring, making it a versatile building block in organic synthesis.

Métodos De Preparación

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of 1-methyl-1H-1,2,3-triazole with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Additions at the Aldehyde Group

The aldehyde group undergoes classic nucleophilic additions with:

-

Amines : Forms Schiff bases under mild conditions (e.g., ethanol, 60°C, 4–12 h) .

-

Thiols : Reacts with 2-aminobenzenethiol in methanol with iodine catalysis to yield thiazole-fused triazoles .

-

Hydrazines : Produces hydrazones, which can cyclize to triazolo-pyridazines under acidic or thermal conditions .

Key Data :

| Reaction Partner | Product | Conditions | Yield (%) |

|---|---|---|---|

| 1,2-Diaminobenzene | Triazole-imidazole | Ethanol, 90°C, 12 h | 85–95 |

| 2-Aminobenzenethiol | Triazole-thiazole | Methanol, I₂, 30°C, 3 h | 78 |

Cycloaddition Reactions

The triazole ring participates in regioselective [3+2] cycloadditions:

-

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms 1,4-disubstituted triazoles when reacted with terminal alkynes (e.g., phenylacetylene) .

-

Nitrile Imine Cycloaddition : Reacts with CF₃CN under DBU/NEt₃ to yield 5-trifluoromethyl-1,2,4-triazoles .

Mechanistic Insight :

The trifluoromethyl group directs regioselectivity by stabilizing transition states through electron-withdrawing effects. Copper ligands (e.g., 1,10-phenanthroline) enhance reaction rates by facilitating oxidative coupling .

Cross-Coupling Reactions

The triazole scaffold enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids at the C4 position (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (CuI, Phen, CH₃CN, 65°C) .

Example :

| Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 4-Bromobenzaldehyde | Phenylboronic acid | Biaryl-triazole | 72 |

Functionalization of the Trifluoromethyl Group

The CF₃ group undergoes limited direct modification but influences reactivity:

-

Electrophilic Aromatic Substitution : Deactivated due to CF₃’s electron-withdrawing nature; nitration/sulfonation requires harsh conditions.

-

Radical Reactions : Participates in trifluoromethylation cascades under UV light with initiators (e.g., AIBN).

Biological Activity via Triazole-Mediated Interactions

The triazole ring inhibits enzymes by:

-

Coordinating to metal ions (e.g., cytochrome P450).

-

Forming hydrogen bonds with protein residues (e.g., kinase ATP-binding pockets) .

Key Finding :

Modification at the aldehyde position (e.g., Schiff base formation) enhances antimicrobial activity by 3–5× compared to the parent compound .

Stability and Reaction Optimization

-

pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) via aldehyde oxidation/triazole ring opening.

-

Solvent Effects : Reactions in DMF or CH₃CN show higher yields (>75%) vs. THF or water (<50%) .

This compound’s versatility in nucleophilic additions, cycloadditions, and cross-couplings makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Further studies should explore its asymmetric catalysis potential and in vivo metabolic pathways .

Aplicaciones Científicas De Investigación

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: This compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability

Mecanismo De Acción

The mechanism by which 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Pathways involved in its mechanism of action include oxidative stress response and apoptosis induction .

Comparación Con Compuestos Similares

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:

1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound also contains a trifluoromethyl group but differs in the position and type of heterocyclic ring.

1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but with different reactivity and applications.

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl: Another related compound with distinct biological activities and synthetic routes .

Actividad Biológica

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, among other activities. This article explores its biological activity through various studies and findings.

- Molecular Formula: C5H4F3N3O

- Molecular Weight: 175.10 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group enhances these activities by improving lipophilicity and bioavailability.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study assessed the activity of this compound against breast cancer cell lines (MCF-7) and reported an IC50 value of 15 µM, indicating moderate cytotoxicity. The mechanism was linked to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.

The biological activity of triazole derivatives often involves interaction with specific enzymes or receptors:

- Thymidylate Synthase Inhibition: The compound inhibits TS, leading to decreased dTTP levels and subsequent DNA synthesis disruption.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress has been observed in treated cells, contributing to apoptosis.

Structure-Activity Relationship (SAR)

The introduction of a trifluoromethyl group significantly enhances the biological activity of triazole derivatives. Studies indicate that this modification increases potency against both microbial and cancerous cells due to better molecular interactions with biological targets.

Research Findings

Several research articles have documented the synthesis and evaluation of triazole derivatives:

- A study published in MDPI highlighted the synthesis of various triazole compounds and their biological evaluations, confirming the role of trifluoromethyl substituents in enhancing activity against cancer cell lines .

- Another research article focused on the neuroprotective effects of similar compounds that also contain triazole rings, indicating potential applications in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

1-methyl-5-(trifluoromethyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPCQHOUNXZISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.